2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
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Overview
Description
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid is a complex organic compound with a unique structure that combines elements of chromone and phenylacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 8-methyl-2-oxochromene-7-carboxylic acid, followed by esterification with phenylacetic acid. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- 8-Methyl-2-oxochromene
- Phenylacetic acid derivatives
Uniqueness
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid is unique due to its combined structural features of chromone and phenylacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-21(30-24(25(27)28)17-6-4-3-5-7-17)13-12-19-20(14-22(26)31-23(15)19)16-8-10-18(29-2)11-9-16/h3-14,24H,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTANHLMTGIUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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